1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one is a complex heterocyclic compound known for its unique structure and potential applications in various fields of science. This compound is part of the indolizinoindolone family, which is characterized by a fused ring system that includes both indole and pyrrolidine moieties.
Preparation Methods
The synthesis of 1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one typically involves multi-step organic reactions. One common synthetic route includes the acid-induced 3-position coupling reactions of indole with cyclic imide-derived lactamols, followed by acid-promoted 2-position cyclizations with corresponding aldehydes . Another method involves base-induced 2-position coupling reactions of N-tosylindole with N-(2-iodoethyl)imides, followed by cyclizations to form the desired heterocyclic system .
Chemical Reactions Analysis
1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert it into tetrahydro or dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the indole nitrogen or the pyrrolidine ring. Common reagents used in these reactions include N-bromosuccinimide for bromination and acetic acid for cyclization reactions.
Scientific Research Applications
1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one involves its interaction with various molecular targets. Its unique structure allows it to bind to specific enzymes and receptors, modulating their activity. The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one can be compared with other similar compounds such as:
1,2,5,6,7,11c-Hexahydro-3H-indolizino[7,8-b]indol-3-one: This compound has a similar structure but differs in the position of the fused rings.
Indolylepoxypyrrolooxazole: Another heterocyclic compound with similar reactivity but different applications.
Indolylpyrrolooxazolone: Known for its use in medicinal chemistry.
Properties
CAS No. |
32283-51-5 |
---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1,2,5,6,11,11b-hexahydroindolizino[8,7-b]indol-3-one |
InChI |
InChI=1S/C14H14N2O/c17-13-6-5-12-14-10(7-8-16(12)13)9-3-1-2-4-11(9)15-14/h1-4,12,15H,5-8H2 |
InChI Key |
QYILEJPKUMPTSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C1C3=C(CC2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.